![molecular formula C7H12N4 B3248672 5-(Aminomethyl)-2-ethylpyrimidin-4-amine CAS No. 1886-36-8](/img/structure/B3248672.png)
5-(Aminomethyl)-2-ethylpyrimidin-4-amine
Overview
Description
“5-(Aminomethyl)-2-ethylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has an aminomethyl group attached to the 5-position and an ethyl group attached to the 2-position of the pyrimidine ring. The presence of these functional groups could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The aminomethyl and ethyl groups attached to the ring could influence its geometry and electronic structure .
Chemical Reactions Analysis
The chemical reactivity of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would likely be influenced by the aminomethyl and ethyl groups attached to the pyrimidine ring. These groups could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Aminomethyl)-2-ethylpyrimidin-4-amine” would be influenced by its molecular structure. The presence of the aminomethyl and ethyl groups could affect properties like solubility, melting point, and reactivity .
Scientific Research Applications
- Skin Benefits : Topical nicotinamide improves skin appearance by reducing fine lines, wrinkles, hyperpigmentation spots, red blotchiness, and sallowness. It also enhances skin elasticity .
- Clinical Trials : Moisturizer products containing 5% nicotinamide have demonstrated positive effects on skin aging and pigmentation .
- FIP-1 Probe : Researchers developed a novel fluorescent probe called FIP-1. It utilizes 5-aminomethyl fluorescein (5-AMF) and cyanine 3 (Cy3) linked by an endoperoxide bridge to detect ferrous cations (Fe2+) in living systems .
Cosmeceutical and Dermatological Applications
Fluorescent Probes for Metal Ion Detection
Nucleic Acid Aptamers
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to 4-amino-5-aminomethyl-2-methylpyrimidine, which is known to interact with various enzymes and proteins in the body .
Mode of Action
It is likely that it interacts with its targets in a manner similar to its structural analogs . For instance, 4-amino-5-aminomethyl-2-methylpyrimidine, a structurally similar compound, is known to interact with GABA receptors in the brain, resulting in sedative and hallucinogenic properties .
Biochemical Pathways
It is plausible that it may influence pathways related to its structural analogs . For example, 4-amino-5-aminomethyl-2-methylpyrimidine is involved in the thiamine salvage pathway .
Result of Action
Based on its structural similarity to 4-amino-5-aminomethyl-2-methylpyrimidine, it may have similar effects, such as interacting with gaba receptors and influencing neurotransmission .
properties
IUPAC Name |
5-(aminomethyl)-2-ethylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2-3,8H2,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKAWOQNRFELL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281496 | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-2-ethylpyrimidin-4-amine | |
CAS RN |
1886-36-8 | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1886-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-ethyl-5-pyrimidinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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